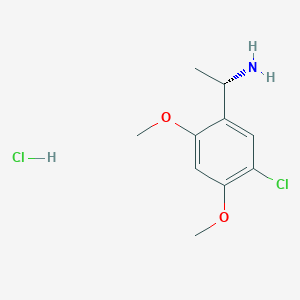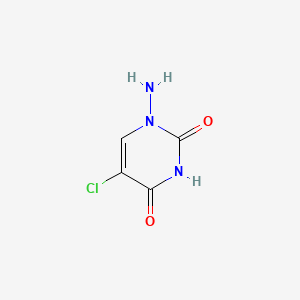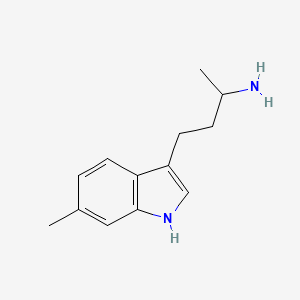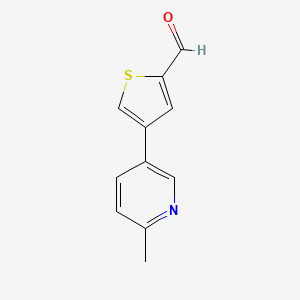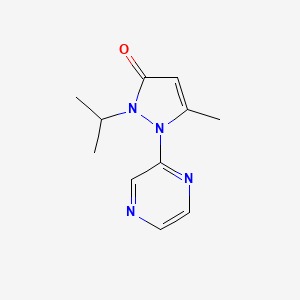
5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a chemical compound with a unique structure that includes a pyrazine ring and a pyrazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of pyrazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-pyrazinecarboxaldehyde with isobutylamine, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrazine analogs.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazine derivatives have shown efficacy.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
- 5-Methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
- 2-(Propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
Uniqueness
5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is unique due to the presence of both a methyl group and an isopropyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yl-1-pyrazin-2-ylpyrazol-3-one |
InChI |
InChI=1S/C11H14N4O/c1-8(2)14-11(16)6-9(3)15(14)10-7-12-4-5-13-10/h4-8H,1-3H3 |
InChI Key |
KANZEYMMPWGZQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C2=NC=CN=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


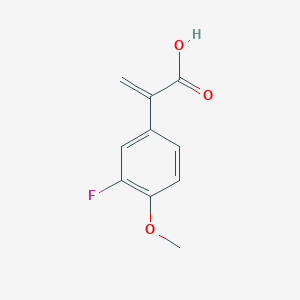
![5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13211324.png)
![{7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13211329.png)
![1,1-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13211332.png)
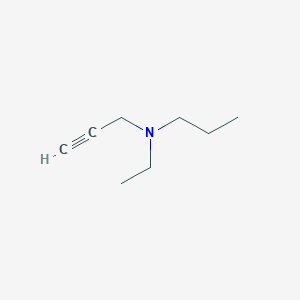
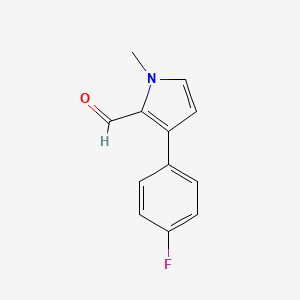
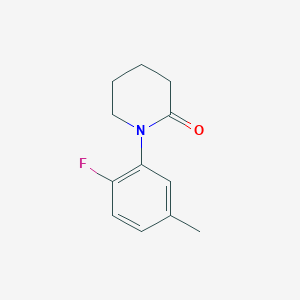

![Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B13211396.png)
